Electrophysiological Potency Comparison: 5-Aminomethylpyrazolin-5-one (Azamuscimol) Versus Muscimol and THIP at Native GABA Receptors
In a direct electrophysiological comparison using microelectrophoretic techniques on cat spinal neurons, 5-aminomethylpyrazolin-5-one (Azamuscimol) demonstrated measurable GABA-mimetic activity, but with a distinct potency profile relative to muscimol and THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol). The firing rate depression achieved with Azamuscimol required approximately 3-fold higher ejection currents compared to muscimol, and was comparable to that observed with β-alanine, a weak partial GABA agonist [1]. This direct head-to-head evaluation provides quantitative context for experimental design and compound selection.
| Evidence Dimension | GABA-mimetic agonist potency (electrophysiological) |
|---|---|
| Target Compound Data | Firing rate depression comparable to β-alanine; required ~3× higher ejection current than muscimol for equivalent effect |
| Comparator Or Baseline | Muscimol: potent depression at lower ejection currents; THIP: intermediate potency; β-alanine: weak partial agonist |
| Quantified Difference | Approximately 3-fold lower potency than muscimol; comparable to β-alanine |
| Conditions | Microelectrophoretic application on cat spinal neurons; ejection current titration for firing rate depression |
Why This Matters
This quantitative potency differential informs experimental design: Azamuscimol serves as a lower-potency comparator to muscimol, useful for probing concentration-dependent GABA_A receptor responses or for experiments requiring graded agonist activity.
- [1] Krogsgaard-Larsen P, Hjeds H, Curtis DR, Lodge D, Johnston GAR. Dihydromuscimol, thiomuscimol and related heterocyclic compounds as GABA analogues. Journal of Neurochemistry. 1979;32(6):1717-1724. DOI: 10.1111/j.1471-4159.1979.tb02286.x. View Source
